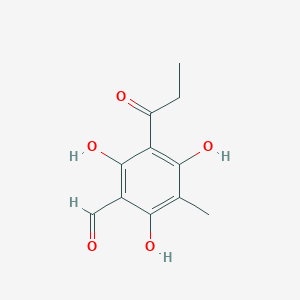
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- is a complex organic compound with a benzene ring substituted with three hydroxyl groups, a methyl group, and an oxopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- can be achieved through several synthetic routes. One common method involves the hydroxylation of benzaldehyde derivatives using strong oxidizing agents. The reaction conditions typically include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced chemical reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
科学的研究の応用
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- has several scientific research applications:
作用機序
The mechanism of action of Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as xanthine oxidase, leading to reduced production of reactive oxygen species (ROS) and oxidative stress . Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function .
類似化合物との比較
Similar Compounds
2,4,6-Trihydroxybenzaldehyde: Shares the trihydroxybenzaldehyde core but lacks the methyl and oxopropyl groups.
2,3,4-Trihydroxybenzaldehyde: Similar structure with hydroxyl groups at different positions.
2,4-Dihydroxy-6-methylbenzaldehyde: Contains two hydroxyl groups and a methyl group but lacks the oxopropyl group.
Uniqueness
Benzaldehyde, 2,4,6-trihydroxy-3-methyl-5-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
96573-37-4 |
|---|---|
分子式 |
C11H12O5 |
分子量 |
224.21 g/mol |
IUPAC名 |
2,4,6-trihydroxy-3-methyl-5-propanoylbenzaldehyde |
InChI |
InChI=1S/C11H12O5/c1-3-7(13)8-10(15)5(2)9(14)6(4-12)11(8)16/h4,14-16H,3H2,1-2H3 |
InChIキー |
MMQZHVUMLYIZRL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=C(C(=C1O)C=O)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


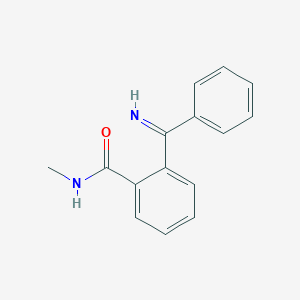
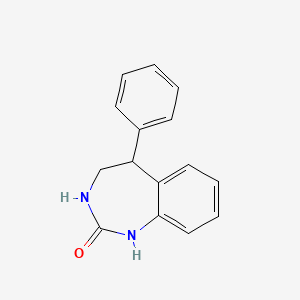
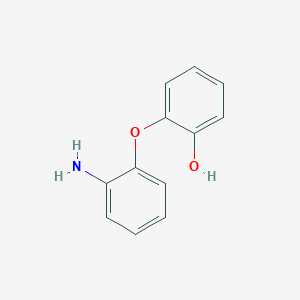
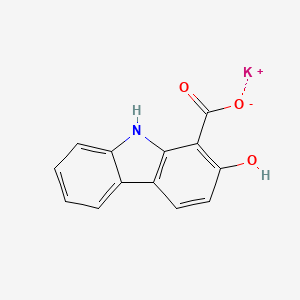
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
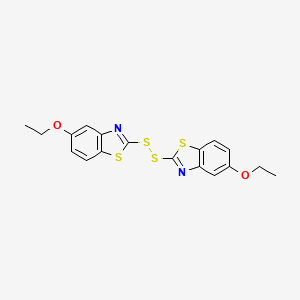
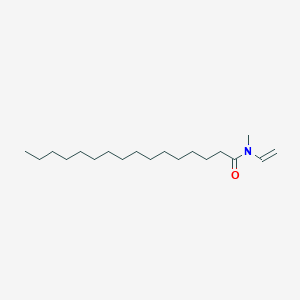
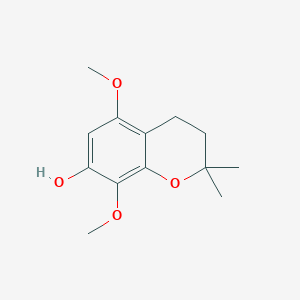
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
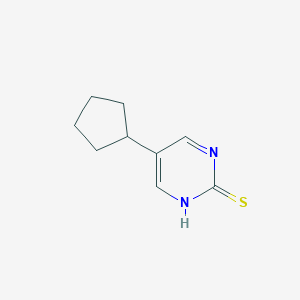
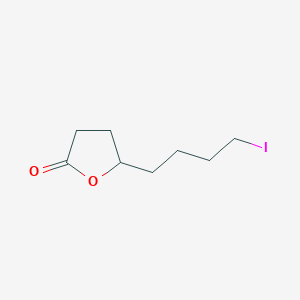
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)

![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)
